molecular formula C14H11ClN2O5S B2697353 Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate CAS No. 1333827-53-4

Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate

Cat. No.: B2697353
CAS No.: 1333827-53-4
M. Wt: 354.76
InChI Key: WQJXNNDIEWHTJO-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate is a complex organic compound that features a sulfonamide group, a pyridine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate typically involves multiple steps. One common method includes the reaction of 2-chloropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl 2-aminosulfonylbenzoate in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(2-chloropyridin-4-yl)amino]sulfonyl}benzoate
  • Methyl 2-{[(2-bromopyridin-4-yl)formamido]sulfonyl}benzoate
  • Methyl 2-{[(2-fluoropyridin-4-yl)formamido]sulfonyl}benzoate

Uniqueness

Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate is unique due to the presence of the 2-chloropyridin-4-yl group, which can impart specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate is an organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This compound features a sulfonamide group, a pyridine ring, and a benzoate ester, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}ClN2_{2}O4_{4}S
  • CAS Number : 1333827-53-4

This compound is characterized by the presence of a chlorinated pyridine moiety, which enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites on enzymes or receptors, while the pyridine ring can engage in π-π interactions. These interactions can modulate the activity of target proteins, leading to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to possess antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism often involves the inhibition of folic acid synthesis in bacteria, which is critical for their growth and survival.

Antitumor Activity

Preliminary studies suggest that this compound may also exhibit antitumor properties. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies on related pyrazole derivatives have demonstrated promising results against breast cancer cells, indicating potential pathways for further exploration in cancer therapy.

Case Studies and Research Findings

  • Antibacterial Evaluation : A study evaluated the antibacterial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results showed that several derivatives displayed minimum inhibitory concentrations (MICs) below 100 µg/mL, indicating strong antibacterial potential.
  • Antitumor Effects : In vitro studies on related compounds demonstrated that they could significantly reduce cell viability in MCF-7 (breast cancer) cells. The combination of these compounds with existing chemotherapeutics like doxorubicin resulted in enhanced cytotoxic effects, suggesting a synergistic relationship that warrants further investigation.
  • Mechanistic Insights : The interaction of similar compounds with target proteins has been elucidated using molecular docking studies. These studies reveal how the sulfonamide group binds to the active sites of enzymes involved in cancer metabolism, providing insights into their potential as therapeutic agents.

Comparative Analysis

Compound NameStructureBiological ActivityReference
This compoundStructureAntimicrobial, Antitumor
SulfanilamideStructureAntibacterial
Pyrazole DerivativesVariousAntitumor

Properties

IUPAC Name

methyl 2-[(2-chloropyridine-4-carbonyl)sulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O5S/c1-22-14(19)10-4-2-3-5-11(10)23(20,21)17-13(18)9-6-7-16-12(15)8-9/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJXNNDIEWHTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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